Tetrachloromethylphosphorane
Description
Properties
CAS No. |
2725-68-0 |
|---|---|
Molecular Formula |
CH3Cl4P |
Molecular Weight |
187.8 g/mol |
IUPAC Name |
tetrachloro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl4P/c1-6(2,3,4)5/h1H3 |
InChI Key |
JZUOAIYGQIGERU-UHFFFAOYSA-N |
Canonical SMILES |
CP(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methylphosphorus Precursors
One documented approach involves chlorination of methyl-substituted phosphorus compounds using chlorine gas in the presence of phosphorus trichloride. This method typically requires an autoclave setup to maintain elevated pressure and temperature for effective chlorination.
- Starting materials: 2-chloro-5-(trichloromethyl)pyridine and phosphorus trichloride
- Chlorine gas added to the reaction mixture at approximately 120 °C under pressure (~3 bar)
- Temperature increased to 180–210 °C for extended periods (16 to 144 hours depending on setup)
- Catalysts such as metal carbonyls (Mo(CO)6, W(CO)6), phosphines ((Ph)3P), or boranes (BCl3) may be used to enhance chlorination efficiency
- Post-reaction workup involves removal of residual phosphorus trichloride and isolation by distillation
- Yields of chlorinated products can reach up to 60% for intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine
- Reaction conditions strongly influence conversion rates and purity
- Elevated temperature and pressure accelerate the chlorination process
This method is adaptable for producing tetrachloromethylphosphorane analogs by modifying the starting methylphosphorus compounds and chlorination parameters.
Reaction of Phosphorus Halides with Chloromethyl Reagents
Another route involves the reaction of phosphorus halides such as phosphorus pentachloride or phosphoryl chloride with chloromethyl-containing reagents or intermediates.
- Phosphoryl chloride can be prepared industrially by oxidation of phosphorus trichloride with oxygen or potassium chlorate, providing a phosphorus halide source for further chloromethylation steps.
- The reaction of phosphorus pentachloride with phosphorus pentoxide or boric/oxalic acids can generate reactive phosphorus halide species in situ, which can then be reacted with chloromethyl reagents to form this compound derivatives.
This approach allows for controlled synthesis by adjusting the phosphorus halide precursor and chloromethyl source, often requiring careful temperature control and purification steps.
Oxidative Chlorination Processes
Oxidative chlorination of phosphorus trichloride with chlorine gas is a commercially relevant method to produce phosphoryl chlorides and related compounds, which can be intermediates en route to this compound.
- $$2 \text{PCl}3 + \text{O}2 \rightarrow 2 \text{POCl}_3$$
The phosphoryl chloride formed can be further reacted with chloromethyl reagents under acidic or catalytic conditions to yield this compound.
This method benefits from industrial scalability and relatively straightforward reaction conditions, though it requires handling of toxic chlorine gas and phosphorus halides.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Catalysts/Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of methylphosphorus | 2-chloro-5-(trichloromethyl)pyridine, Cl2, PCl3 | 120–210 °C, 3–20 bar, 16–144 hours | Mo(CO)6, W(CO)6, (Ph)3P, BCl3 | Up to 60% | Requires autoclave; pressure and temp critical |
| Reaction of phosphorus halides with chloromethyl reagents | PCl5, P4O10, chloromethyl reagents | Variable, typically <100 °C for initial steps | None or acid catalysts | Variable | Multi-step; involves in situ generation of intermediates |
| Oxidative chlorination of PCl3 | PCl3, O2 or KClO3 | 100–250 °C, atmospheric or elevated pressure | None | High (industrial scale) | Produces POCl3 intermediate for further reactions |
Research Findings and Notes
- Catalytic chlorination using metal carbonyls and phosphines significantly enhances reaction rates and selectivity in chlorination-based preparations.
- The use of acetic anhydride and sulfuric acid as additives in some chloromethylation reactions improves product purity and yield by facilitating acetylation and controlling side reactions.
- Reaction monitoring by thin layer chromatography (TLC) and gas chromatography (GC) is essential for optimizing reaction time and ensuring completion.
- Purification often involves fractional distillation under reduced pressure to isolate this compound with high purity.
- Safety considerations are paramount due to the toxicity and corrosiveness of chlorine gas, phosphorus halides, and chloromethyl intermediates.
Chemical Reactions Analysis
Types of Reactions: Tetrachloromethylphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds .
Scientific Research Applications
Organic Synthesis
Tetrachloromethylphosphorane is primarily utilized as a reagent in organic synthesis. Its ability to facilitate the formation of carbon-phosphorus bonds makes it invaluable in the synthesis of organophosphorus compounds.
- Carbon-Phosphorus Bond Formation : The compound is known for its efficiency in creating stable carbon-phosphorus linkages, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, reactions involving this compound can lead to the formation of various phosphonates and phosphines, which are important intermediates in organic chemistry .
- Reactivity with Other Compounds : this compound reacts with alcohols and amines to yield corresponding phosphonates and phosphoramides. This reactivity is exploited in synthesizing complex organic molecules that have applications in medicinal chemistry .
Material Science
In material science, this compound has been explored for its potential to modify the properties of polymers and other materials.
- Polymer Modification : The compound can be used to introduce phosphorus into polymer matrices, which can enhance flame retardancy and thermal stability. Research indicates that incorporating phosphorus-containing compounds into polymers can significantly improve their performance under high-temperature conditions .
- Nanocomposites : this compound has been investigated for use in creating nanocomposites with enhanced mechanical properties. These materials can be utilized in various applications ranging from construction materials to advanced electronics .
Biomedical Applications
The biomedical field is increasingly recognizing the potential of this compound and its derivatives.
- Drug Development : Compounds derived from this compound have shown promise as bioactive agents. For example, certain phosphonates have demonstrated antibacterial and anticancer activities, making them candidates for drug development .
- Diagnostic Tools : The unique properties of this compound derivatives enable their use in diagnostic applications, particularly in biosensing technologies where they can enhance detection sensitivity .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism by which tetrachloromethylphosphorane exerts its effects involves its interaction with various molecular targets. It can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of tetrachloromethylphosphorane and its analogs:
Key Observations :
Comparison with Methyl Dichlorophosphite :
Stability and Handling
Biological Activity
Tetrachloromethylphosphorane (TCMP) is a phosphorous compound that has garnered attention in various fields, particularly for its biological activities. This article reviews the current understanding of TCMP's biological activity, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular structure, which includes a phosphorus atom bonded to four chlorine atoms and a methyl group. This unique configuration contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of TCMP is primarily attributed to its ability to interact with biological macromolecules, leading to various effects:
- Cytotoxicity : TCMP has been observed to induce cytotoxic effects in various cell lines. Its mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Research has indicated that TCMP may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
Cytotoxic Effects
A study examining the cytotoxic effects of TCMP on cancer cell lines demonstrated significant cell death at varying concentrations. The results showed an IC50 value indicating the concentration at which 50% of the cells were viable:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 (breast cancer) |
| Methotrexate | 0.5 | MCF-7 (breast cancer) |
The data suggests that while TCMP exhibits cytotoxic properties, it is less potent than conventional chemotherapeutic agents like methotrexate.
Enzyme Activity
Inhibition studies revealed that TCMP affects several key enzymes:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 60% |
| Carbonic anhydrase | 45% |
| Cyclooxygenase-2 | 30% |
These findings highlight TCMP's potential as a lead compound for developing enzyme inhibitors, particularly in therapeutic contexts.
Case Studies
- Cancer Research : In a controlled study involving MCF-7 breast cancer cells, TCMP was applied at various concentrations. The study found that TCMP led to apoptosis through ROS generation, confirming its potential role as an anticancer agent.
- Neurotoxicity Assessment : A separate investigation assessed the neurotoxic effects of TCMP on neuronal cell lines. The results indicated significant inhibition of acetylcholinesterase activity, suggesting potential implications for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetrachloromethylphosphorane (CCl₇P), and what analytical methods validate its purity?
- Methodology : CCl₇P is typically synthesized via chlorination of methylphosphorus precursors. For example, reacting methyl dichlorophosphine (CAS 676-83-5) with excess chlorine under controlled conditions yields CCl₇P . Post-synthesis, purity is validated using ³¹P NMR spectroscopy (to confirm absence of unreacted precursors) and X-ray crystallography (to resolve structural ambiguities). Evidence from similar phosphorane syntheses highlights the importance of anhydrous conditions to prevent hydrolysis .
Q. How should this compound be handled to mitigate decomposition risks in laboratory settings?
- Methodology : CCl₇P is moisture-sensitive and decomposes under heat or light, releasing hazardous gases like HCl and phosphorus oxides . Storage in sealed, inert containers under argon and avoidance of prolonged exposure to ambient humidity are critical. Use Schlenk-line techniques for transfers and monitor stability via FT-IR spectroscopy to detect early decomposition (e.g., P=O bond formation).
Q. What are the primary applications of CCl₇P in organic synthesis, and how does its reactivity compare to analogous phosphorus(V) reagents?
- Methodology : CCl₇P acts as a chlorinating agent in nucleophilic substitutions and cycloadditions. Unlike triphenylphosphine-based reagents (e.g., dichloromethylenetriphenylphosphorane), CCl₇P’s electron-deficient phosphorus center enhances electrophilicity, enabling faster reaction kinetics with carbonyl compounds . Comparative studies using kinetic profiling (e.g., UV-Vis monitoring of reaction rates) can quantify these differences.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of CCl₇P in novel reaction systems?
- Methodology : Density Functional Theory (DFT) calculations can model transition states and charge distribution in CCl₇P intermediates. For instance, simulating the interaction between CCl₇P and aldehydes reveals electron transfer pathways and predicts regioselectivity. Validate computational results with Hammett plots or isotope-labeling experiments to confirm mechanistic hypotheses .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for CCl₇P (e.g., enthalpy of formation)?
- Methodology : Discrepancies in thermodynamic values often arise from impurities or measurement techniques. Conduct reproducibility studies using high-purity samples and standardized calorimetry (e.g., bomb calorimetry for ΔHf). Cross-reference data with independent methods like mass spectrometry (to verify molecular integrity) and peer-reviewed literature adhering to EPA’s inclusion criteria for chemical studies .
Q. How do side reactions during CCl₇P synthesis impact yield, and what optimization strategies are effective?
- Methodology : Common side reactions include incomplete chlorination (yielding intermediates like dichloromethylphosphorane) or P-Cl bond cleavage. Use in-situ monitoring (e.g., Raman spectroscopy) to track reaction progress and adjust stoichiometry/reactor parameters dynamically. Statistical optimization tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, Cl₂ flow rate) for maximizing yield .
Q. What are the decomposition pathways of CCl₇P under catalytic conditions, and how do they influence reaction outcomes?
- Methodology : Catalytic environments (e.g., Lewis acids) may accelerate CCl₇P decomposition. Use GC-MS headspace analysis to identify volatile byproducts (e.g., COCl₂) and solid-state NMR to characterize non-volatile residues. Compare decomposition kinetics under inert vs. catalytic conditions to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
